molecular formula C14H12ClN3 B2959867 3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 439120-60-2

3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Número de catálogo: B2959867
Número CAS: 439120-60-2
Peso molecular: 257.72
Clave InChI: ATIVYVVBJOKIQF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chlorine atom at position 3, a methyl group at position 2, and a 4-methylphenyl group at position 6. This scaffold is widely explored in medicinal chemistry due to its versatility in binding to biological targets such as protein kinases, phosphodiesterases (PDEs), and tropomyosin receptor kinases (TRKs) . The chlorine and methylphenyl substituents contribute to its electronic and steric properties, influencing both synthetic accessibility and biological activity.

Propiedades

IUPAC Name

3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3/c1-9-3-5-11(6-4-9)12-7-8-16-14-13(15)10(2)17-18(12)14/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIVYVVBJOKIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=NC3=C(C(=NN23)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322186
Record name 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666167
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439120-60-2
Record name 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Actividad Biológica

3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action and relevant case studies.

  • Molecular Formula : C12H12ClN3
  • Molecular Weight : 233.7 g/mol
  • IUPAC Name : 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Anticancer Properties

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer therapy. Specifically, 3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has shown significant anticancer activity through various mechanisms:

  • Mechanism of Action : The compound is believed to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDK activity, the compound can induce cell cycle arrest and apoptosis in cancer cells.
  • Case Study Findings : A study demonstrated that derivatives similar to 3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds ranged from 0.87 to 12.91 μM, indicating potent activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The antimicrobial properties of pyrazolo[1,5-a]pyrimidines are also noteworthy:

  • Antibacterial Activity : In vitro studies have shown that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics such as Erythromycin and Amikacin .
  • Biofilm Inhibition : The compound has demonstrated antibiofilm activity against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, which are notorious for forming resistant biofilms .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits CDK activity
AntimicrobialEffective against Gram-positive/negative bacteria
AntibiofilmInhibits biofilm formation

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibits potential anticancer properties. It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Case Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer. The results indicated significant inhibition of cell growth, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Properties

Derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies indicated that 3-chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine exhibited effective antibacterial activity comparable to known antibiotics .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Bacteria
3-Chloro-2-methyl-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine15Staphylococcus aureus
Known Antibiotic (e.g., Penicillin)10Staphylococcus aureus

Recent Advances and Research Findings

Recent literature highlights ongoing research into the functionalization of pyrazolo[1,5-a]pyrimidines to improve their pharmacological profiles. Studies have focused on optimizing their structure to enhance selectivity and potency against specific molecular targets involved in disease processes .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at Position 3

Chlorine vs. Bromine Substitutions
  • 3-Bromo-2-phenyl-6-(phenylsulfonyl)-7-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine (Compound 3, ) :
    Replacing chlorine with bromine at position 3 significantly enhances analgesic activity. Compound 3 demonstrated superior analgesic efficacy compared to indomethacin in vivo, attributed to bromine’s larger atomic radius and stronger electron-withdrawing effects, which may improve target binding .
  • 3-Chloro Derivatives :
    Chlorine’s smaller size and moderate electronegativity balance steric hindrance and electronic effects, making it favorable for kinase inhibition (e.g., CDK2) .
Hydrophobic and Electron-Withdrawing Groups
  • 3-((4-Fluorophenyl)diazenyl)-7-(4-substituted phenyl)pyrazolo[1,5-a]pyrimidin-2-amine (5a–c, ) :
    Hydrophobic groups like 4-fluorophenyl at position 3 enhance ATP-binding pocket interactions in kinases, while electron-withdrawing groups (e.g., -F) improve antibacterial activity .

Modifications at Position 7

Aryl vs. Heterocyclic Substitutions
  • 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine () :
    Morpholine substitution at position 7 improves selectivity for PI3Kδ inhibition, critical for COPD treatment. The morpholine’s oxygen atom facilitates hydrogen bonding, unlike the 4-methylphenyl group in the main compound, which relies on hydrophobic interactions .
  • 7-(4-Chlorophenyl)-2-(phenylamino)pyrazolo[1,5-a]pyrimidine (Compound 9, ): Substitution with 4-chlorophenyl (IC50 = 63.2 ± 5.9 µM against MCF-7 cells) shows moderate antitumor activity. The methyl group in 4-methylphenyl may reduce steric strain compared to bulkier substituents .

Substituent Effects at Position 5

  • 5-(4-Fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () :
    The trifluoromethyl group at position 5 increases metabolic stability and lipophilicity, enhancing oral bioavailability. In contrast, the main compound’s unsubstituted position 5 may limit potency .
  • Compound 6m (3,4,5-trimethoxyphenyl at position 7, ) :
    Methoxy groups enhance cytotoxicity (e.g., IC50 < 10 µM) by improving membrane permeability and π-π stacking with kinase targets .
Anticancer Activity
Compound Substituents IC50 (µM) Target Cell Line Reference
Main Compound 3-Cl, 2-Me, 7-(4-MePh) N/A N/A -
7-(4-Chlorophenyl)-2-(PhNH) derivative (9) 7-(4-ClPh), 2-PhNH 63.2 ± 5.9 MCF-7
Pyrazolo[1,5-a]pyrimidine 7c Coumarin-linked 2.70 ± 0.28 HEPG2-1
Compound 6m 3,4,5-OMePh at position 7 <10 Multiple
Analgesic and Anti-inflammatory Activity
  • The brominated analog (Compound 3, ) outperforms the main compound in analgesia, suggesting halogen size directly impacts efficacy .

Key Structure-Activity Relationship (SAR) Insights

Position 3 : Small hydrophobic groups (Cl, Br) enhance kinase binding; bulkier groups reduce selectivity .

Position 5 : Electron-withdrawing groups (e.g., CF3) improve metabolic stability and target affinity .

Position 7 : Aryl groups (4-MePh, 4-ClPh) balance hydrophobicity and steric effects, while heterocycles (morpholine) introduce hydrogen-bonding motifs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.